
Rhodium, hydrotetrakis(triphenylphosphine)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhodium, hydrotetrakis(triphenylphosphine)-, also known as Hydridotetrakis(triphenylphosphine)rhodium(I), is a coordination complex with the formula HRh[P(C6H5)3]4. It consists of a rhodium(I) center complexed to four triphenylphosphine ligands and one hydride. This compound is a yellow solid that dissolves in aromatic solvents and is known for its use as a homogeneous catalyst in hydrogenation and related reactions .
準備方法
Synthetic Routes and Reaction Conditions
Hydridotetrakis(triphenylphosphine)rhodium(I) can be synthesized from Wilkinson’s catalyst (chloridotris(triphenylphosphane)rhodium(I)) in the presence of base, hydrogen, and additional triphenylphosphine. The reaction is as follows :
[ \text{RhCl(PPh}_3\text{)}_3 + \text{H}_2 + \text{KOH} + \text{PPh}_3 \rightarrow \text{RhH(PPh}_3\text{)}_4 + \text{H}_2\text{O} + \text{KCl} ]
Industrial Production Methods
While specific industrial production methods for Hydridotetrakis(triphenylphosphine)rhodium(I) are not widely documented, the synthesis typically involves the same reaction conditions as those used in laboratory settings, scaled up for industrial production.
化学反応の分析
Types of Reactions
Hydridotetrakis(triphenylphosphine)rhodium(I) undergoes various types of reactions, including:
Hydrogenation: It acts as a catalyst for the hydrogenation of alkenes.
Hydrosilylation: It catalyzes the hydrosilylation of alkynes.
Common Reagents and Conditions
Common reagents used in reactions with Hydridotetrakis(triphenylphosphine)rhodium(I) include hydrogen gas (H2) and silanes. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include hydrogenated alkenes and hydrosilylated alkynes, depending on the specific reaction being catalyzed.
科学的研究の応用
Hydridotetrakis(triphenylphosphine)rhodium(I) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in hydrogenation and hydrosilylation reactions.
Biology: Its catalytic properties are explored in biochemical research for the modification of biomolecules.
作用機序
The mechanism by which Hydridotetrakis(triphenylphosphine)rhodium(I) exerts its catalytic effects involves the coordination of the rhodium center to substrates, facilitating the addition of hydrogen or silane groups. The molecular targets and pathways involved include the activation of hydrogen and silane bonds, allowing for the efficient transformation of substrates into desired products .
類似化合物との比較
Similar Compounds
Wilkinson’s Catalyst (Chloridotris(triphenylphosphane)rhodium(I)): Similar in structure but contains a chloride ligand instead of a hydride.
Rhodium(I) Carbonyl Chloride: Another rhodium complex used in catalysis but with different ligands.
Uniqueness
Hydridotetrakis(triphenylphosphine)rhodium(I) is unique due to its high efficiency and selectivity as a catalyst in hydrogenation and hydrosilylation reactions. Its ability to operate under mild conditions and its stability in various solvents make it a valuable compound in both research and industrial applications .
特性
分子式 |
C72H64P4Rh+4 |
|---|---|
分子量 |
1156.1 g/mol |
IUPAC名 |
rhodium;triphenylphosphanium |
InChI |
InChI=1S/4C18H15P.Rh/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H;/p+4 |
InChIキー |
IGTVAJJAPJKARK-UHFFFAOYSA-R |
正規SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol](/img/structure/B12348428.png)
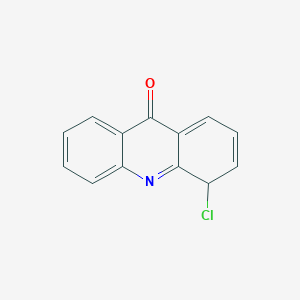
![(R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]](/img/structure/B12348447.png)
![Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+](/img/structure/B12348452.png)
![1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine](/img/structure/B12348459.png)
![N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine](/img/structure/B12348464.png)
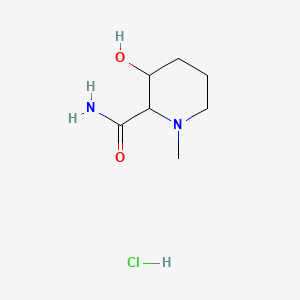
![N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12348470.png)
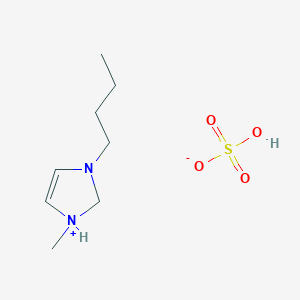
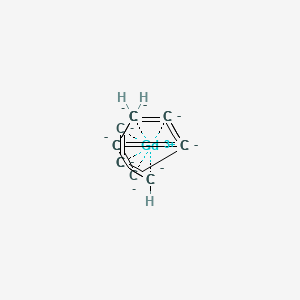
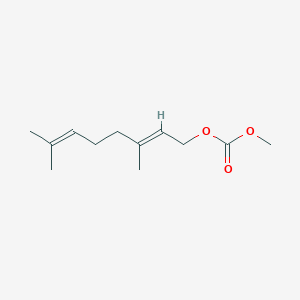
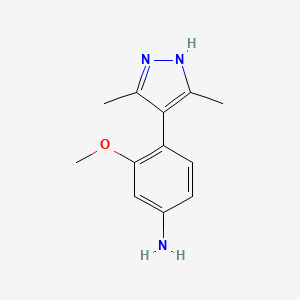

![3-Dimethylamino-2-[2-(4-methoxy-benzyl)-2H-tetrazol-5-YL]-acrylic acid ethyl ester](/img/structure/B12348507.png)
